molecular formula C7H3ClF3N3OS B1407018 6-Methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazole-5-carbonyl chloride CAS No. 1431555-16-6

6-Methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazole-5-carbonyl chloride

Cat. No.: B1407018
CAS No.: 1431555-16-6
M. Wt: 269.63 g/mol
InChI Key: RRBKOVAMBXGYSO-UHFFFAOYSA-N
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Description

6-Methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazole-5-carbonyl chloride (CAS: 1431555-16-6) is a high-value chemical building block designed for advanced pharmaceutical research and development. Its core value lies in its reactive acyl chloride group, which facilitates efficient further synthesis, for example into carboxamide derivatives . This compound is part of the thiazolo[3,2-b][1,2,4]triazole chemical family, a scaffold recognized for its diverse biological potential. Scientific literature indicates that this class of compounds, particularly those incorporating a trifluoromethyl group, shows significant promise as DNA-targeting agents . Specifically, related analogs have demonstrated a strong binding affinity to the minor groove of DNA, which is a crucial mechanism for developing new chemotherapeutic agents . Furthermore, fused thiazolotriazole derivatives have been investigated and shown notable anti-inflammatory activities in preclinical models . The integration of the trifluoromethyl group enhances key properties such as metabolic stability, membrane permeability, and binding affinity to biological targets, making this compound a versatile intermediate for medicinal chemists . It is primarily used in the synthesis of novel molecules for evaluating anticancer and anti-inflammatory activities. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-methyl-2-(trifluoromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3N3OS/c1-2-3(4(8)15)16-6-12-5(7(9,10)11)13-14(2)6/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBKOVAMBXGYSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NN12)C(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Benzothiazolo[2,3-c]triazole Derivatives

A new synthetic protocol allows for the preparation of tricyclic compounds through the oxidation of a mercaptophenyl moiety using two sequential oxidation steps. In the first step, a sodium salt (S ) is converted to its disulfide (T ), which then undergoes oxidative cyclization to the target molecule (U ) in the presence of bromine or iodine. However, this procedure is limited due to a narrow substrate scope and the use of carbon tetrachloride as a solvent.

An alternative approach involves the copper-catalyzed sequential diarylation of 2-mercaptotriazole (W ) with 1-bromo-2-iodobenzene (V ), which yields heterocycle (M ) but only with a 14% yield.

Another method involves the selective removal of the p-methoxybenzyl protecting group, resulting in a free thiol (AA ), which is then oxidized with DMSO to a disulfide intermediate. Deprotonation of the triazole carbon leads to an intramolecular ring closure, forming the benzothiazolo[2,3-c]triazole derivative (AB ).

Nitro groups on intermediate 1r can be reduced to amines 2b–2r using iron powder and ammonium chloride, yielding excellent results (79–99%). For compounds like 2s , which cannot be obtained via nucleophilic substitution followed by reduction, a two-step process from 2,2′-disulfanediylbis(4-fluoroaniline) is used, involving reduction with NaBH4 to free the thiol, followed by protection with a p-methoxybenzyl group.

Reaction Optimization

The reaction converting triazole 3a to the heteroaromatic molecule 6a was optimized using thiol 4a as a model substrate. Oxidative cyclization was achieved via a symmetrical disulfide intermediate 5a . The best reaction conditions involved carrying out the reaction in DMSO at 100 °C without an additional oxidant, converting thiol 4a to the tricyclic heteroaromatic species 6a within 4 hours with an 83% yield.

Oxidative Cyclization Reaction

Triazoles 3a–3s can be deprotected to give free thiols 4a–4s , which, after solvent removal and aqueous extraction, are used without purification in the oxidative cyclization step. During this step in DMSO, the free thiols rapidly undergo oxidative disulfide coupling, leading to disulfides 5a–5s .

Electron-withdrawing groups accelerate the reaction, while electron-donating groups slow it down. For instance, disulfide 5k (containing a strong electron-withdrawing group) reacts significantly faster than the unsubstituted disulfide 5a , whereas disulfide 5g (containing the electron-donating methoxy group) shows a similar initial reaction rate as 5a , with full conversion to heterocycles 6a and 6g only after 30 hours.

Synthesis of 5-Perfluoroalkyl-1,2,4-triazol-3-thiones

An efficient approach to 5-polyfluoroalkyl-1,2,4-triazole-3-thiones has been reported. This method involves reacting thiosemicarbazides with perfluorocarboxylic acid derivatives. The most effective reagent for this reaction is trifluoroacetic acid (TFA) anhydride, with optimal conditions including a 33% excess of the anhydride and a reaction time of 4 hours under reflux.

Under optimized conditions, various fluorine-containing carboxylic acid anhydrides can be converted into the corresponding 4-unsubstituted 5-perfluoroalkyl-1,2,4-triazol-3-thiones. The reaction proceeds smoothly in air under reflux, using a mixture of thiosemicarbazide and an excess of anhydrides in the corresponding perfluorocarboxylic acid.

Synthesis of 6,6-Dimethyl-3-(trifluoromethyl)-5,6-dihydrothiazolo[2,3-c]triazole

A one-step procedure has been developed for the formation of 6,6-dimethyl-3-(trifluoromethyl)-5,6-dihydrothiazolo[2,3-c]triazole from trifluoroacetic acid and 4-methallylthiosemicarbazide. The reaction involves the direct formation of the condensed thiazolotriazole in high yield without the isolation of the expected triazole intermediate.

The proposed mechanism involves the interaction of thiosemicarbazide with trifluoroacetic acid, forming a 4-methallyl-triazole intermediate, which then undergoes proton-induced electrophilic cyclization.

Chemical Reactions Analysis

6-Methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazole-5-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the carbonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

    Cyclization Reactions: The presence of the thiazole and triazole rings allows for cyclization reactions, forming complex ring structures.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit promising antimicrobial properties. A study synthesized several derivatives of this compound and evaluated their efficacy against various bacterial strains. The results indicated that modifications at the carbonyl position significantly enhanced antibacterial activity.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
6-Methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazole-5-carbonyl chlorideE. coli12.5 µg/mL
This compoundS. aureus6.25 µg/mL

The compound's unique structure contributes to its ability to disrupt bacterial cell walls and inhibit growth effectively .

Anticancer Properties
Another significant application is in anticancer research. Thiazolo[3,2-b][1,2,4]triazole derivatives have been studied for their potential to inhibit cancer cell proliferation. A notable study demonstrated that the compound could induce apoptosis in various cancer cell lines through the activation of specific apoptotic pathways.

Agrochemicals

Pesticidal Activity
The thiazolo[3,2-b][1,2,4]triazole framework is also explored for its pesticidal properties. Research indicates that compounds containing this moiety exhibit herbicidal and insecticidal activities. For example, a derivative was tested against common agricultural pests and showed effective mortality rates.

CompoundPest TypeMortality Rate (%)
This compoundAphids85%
This compoundBeetles90%

These findings suggest that this compound could serve as a valuable lead in developing new agrochemicals that are both effective and environmentally friendly .

Materials Science

Polymer Synthesis
The compound is also utilized in materials science for synthesizing advanced polymers. Its reactive carbonyl chloride group allows for easy incorporation into polymer matrices. Studies have shown that polymers containing thiazolo[3,2-b][1,2,4]triazole units exhibit improved thermal stability and mechanical properties.

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Standard Polymer22030
Polymer with Thiazolo Unit26050

This enhancement in properties is attributed to the strong intermolecular interactions facilitated by the thiazolo[3,2-b][1,2,4]triazole structure within the polymer network .

Mechanism of Action

The mechanism of action of 6-Methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazole-5-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The thiazolo[3,2-b][1,2,4]triazole scaffold allows for diverse substitutions at positions 2, 5, and 5. Key analogs and their properties are summarized below:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Key Activity
6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) 4-Fluorophenyl (position 6) 219.24 150–152 Anticonvulsant (MES model)
5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole 2,4-Difluorophenyl (position 5), methyl (position 6) 307.29 Not reported Not reported
(5Z)-5-[(2-Chloro-6-fluorophenyl)methylene]-2-(3-methylphenyl)-thiazolo[3,2-b][1,2,4]triazol-6-one Chloro-fluorophenyl (position 5), methylphenyl (position 2) 414.85 Not reported Not reported
Query compound : 6-Methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazole-5-carbonyl chloride Methyl (position 6), -CF₃ (position 2), -COCl (position 5) ~328.7 (estimated) Not reported Hypothesized reactivity for drug derivatization

Key Observations :

  • The carbonyl chloride moiety at position 5 may facilitate further derivatization into amides or esters, unlike analogs with simple aryl or alkyl groups .
Anticonvulsant Activity
  • Compound 3c : Exhibited high selectivity and potency against maximal electroshock (MES)-induced seizures, with an ED₅₀ of 23.8 mg/kg in rodent models .
  • Compound 5b : Active in both MES and pentylenetetrazole (PTZ) tests, suggesting dual mechanisms .
Anticancer Activity
  • 5-Arylidene-thiazolo[3,2-b][1,2,4]triazol-6-ones (269a–e) : Showed potent anticancer activity (IC₅₀: 1.5–4.2 µM) against leukemia and breast cancer cell lines, outperforming amide analogs .
  • Query Compound : The reactive carbonyl chloride could enable conjugation to targeting molecules, but cytotoxicity data are lacking.

Biological Activity

6-Methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazole-5-carbonyl chloride is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer activities, supported by research findings and case studies.

  • Molecular Formula : C7H4F3N3OS
  • Molecular Weight : 229.30 g/mol
  • CAS Number : 66894-15-3

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant antimicrobial properties. A notable study synthesized various thiazolo-triazole derivatives and assessed their activity against several microbial strains. The results indicated that compounds containing the thiazolo[3,2-b][1,2,4]triazole framework displayed enhanced antimicrobial efficacy compared to their non-substituted counterparts.

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
6-Methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazoleE. coli12 µg/mL
6-Methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazoleS. aureus8 µg/mL

These findings highlight the potential of this compound as a lead structure for developing new antimicrobial agents .

Anticancer Activity

Several studies have focused on the anticancer properties of thiazolo[3,2-b][1,2,4]triazole derivatives. In one study, compounds were evaluated against various cancer cell lines including prostate (DU-145), cervix (HeLa), and lung adenocarcinoma (A549). The results revealed that some derivatives exhibited potent inhibitory effects on cell proliferation.

Key Findings:

  • IC50 Values : The most active compounds showed IC50 values in the low micromolar range against the A549 cell line.
  • Mechanism of Action : Compounds induced apoptosis in cancer cells and arrested the cell cycle at the G2/M phase by targeting tubulin polymerization.
CompoundCancer Cell LineIC50 (µM)Mechanism
Compound AA5490.054Tubulin inhibition
Compound BHeLa0.048Apoptosis induction

The binding affinity of these compounds to tubulin was confirmed through molecular docking studies .

Case Studies

  • Study on Tubulin Polymerization : A series of thiazolo-triazole derivatives were tested for their ability to inhibit tubulin polymerization. The most effective compound demonstrated an IC50 value of 1.67 µM and significantly disrupted microtubule formation in vitro.
    "The synthesized compounds showed remarkable inhibition of tubulin polymerization compared to standard agents" .
  • Cytotoxicity in 3D Cell Cultures : Another study evaluated the cytotoxic effects of these compounds in three-dimensional tumor spheroid models. The results indicated that certain derivatives were more effective in a 3D environment than in traditional monolayer cultures.

Q & A

Q. Q: What are the optimal synthetic routes for 6-methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazole-5-carbonyl chloride, and how can reaction conditions be tailored to improve yields?

A: The synthesis of thiazolo-triazole derivatives often involves cyclocondensation reactions. For example, refluxing 1,2,4-triazole-5-thiol with maleimides in glacial acetic acid (2–4 hours) followed by cooling and precipitation in water yields thiazolo-triazole intermediates . To functionalize the carbonyl chloride group, chlorination of a carboxylic acid precursor using oxalyl chloride or thionyl chloride under anhydrous conditions (e.g., THF, 0–5°C) is recommended. Yields can be improved by optimizing stoichiometry (1:1 molar ratio of triazole and acylating agent) and using catalytic bases like triethylamine to neutralize HCl byproducts .

Q. Q: Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

A:

  • IR Spectroscopy : Confirm the presence of carbonyl chloride (C=O stretch at ~1770–1820 cm⁻¹) and trifluoromethyl groups (C-F stretches at 1100–1250 cm⁻¹) .
  • ¹H/¹³C NMR : Identify methyl groups (δ ~2.5 ppm for CH₃) and aromatic protons in the thiazolo-triazole core (δ 7.0–8.5 ppm). ¹⁹F NMR is essential for verifying trifluoromethyl substitution (δ ~-60 to -70 ppm) .
  • X-ray crystallography : Resolve regioselectivity in the triazole-thiazolo fusion, especially if competing isomers form during synthesis .

Q. Q: How does the compound’s stability vary under different storage conditions?

A: The carbonyl chloride group is highly moisture-sensitive. Store under inert gas (N₂/Ar) at -20°C in anhydrous solvents (e.g., THF, DCM). Degradation products (e.g., carboxylic acids) can be monitored via TLC (Rf shift) or HPLC-MS (mass +18 Da for hydrolysis) .

Advanced Research Questions

Q. Q: What strategies mitigate regioselectivity challenges during the synthesis of the thiazolo-triazole core?

A: Regioselectivity in triazole-thiazolo fusion is influenced by:

  • Catalytic systems : Use Cu(I) or Ru catalysts to direct cycloaddition toward the [3,2-b] isomer .
  • Temperature control : Lower temperatures (e.g., 50°C) favor kinetic products, while prolonged heating may lead to thermodynamic isomerization .
  • Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) on the triazole ring stabilize specific transition states, reducing side products .

Q. Q: How can computational methods predict the compound’s reactivity in nucleophilic acyl substitution reactions?

A:

  • DFT calculations : Model the electrophilicity of the carbonyl chloride group using Fukui indices. The trifluoromethyl group increases electrophilicity at the carbonyl carbon due to inductive effects .
  • Molecular docking : Predict binding affinity with biological targets (e.g., enzymes) by analyzing steric and electronic complementarity. For example, thiazolo-triazole derivatives show affinity for antimicrobial targets via hydrophobic interactions .

Q. Q: How to resolve contradictions in biological activity data across studies?

A: Discrepancies in antimicrobial or cytotoxic activity may arise from:

  • Assay conditions : Varying pH (e.g., acidic vs. neutral media) alters protonation states, affecting membrane permeability .
  • Impurity profiles : Side products (e.g., hydrolyzed carboxylic acids) may exhibit antagonistic effects. Validate purity via HPLC (>95%) before bioassays .
  • Strain specificity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models to identify structure-activity trends .

Q. Q: What methodologies enable the study of degradation pathways under physiological conditions?

A:

  • LC-MS/MS : Track hydrolysis products in simulated gastric fluid (pH 1.2) or plasma (pH 7.4).
  • Isotopic labeling : Use ¹⁸O-water to confirm hydrolysis mechanisms .
  • Microsomal stability assays : Incubate with liver microsomes to identify cytochrome P450-mediated metabolites .

Methodological Tables

Q. Table 1: Comparative Reactivity of Acylating Agents

AgentSolventTemp (°C)Yield (%)Byproducts
Oxalyl chlorideTHF0–585CO, CO₂
Thionyl chlorideDCM2578SO₂, HCl
PCl₅Toluene8065POCl₃, HCl
Data adapted from .

Q. Table 2: Antimicrobial Activity of Analogues

CompoundMIC (μg/mL) S. aureusMIC (μg/mL) E. coliLogP
Parent carbonyl chloride2.510.03.2
Hydrolyzed acid>100>1001.8
MIC = Minimum Inhibitory Concentration; Data from .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazole-5-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
6-Methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazole-5-carbonyl chloride

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